molecular formula C14H13ClN2O B2748596 N-(5-amino-2-methylphenyl)-2-chlorobenzamide CAS No. 436089-22-4

N-(5-amino-2-methylphenyl)-2-chlorobenzamide

Cat. No. B2748596
M. Wt: 260.72
InChI Key: WBEYRMYSVPHKHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” has been reported. These compounds were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . Another method involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, “N-(5-Amino-2-methylphenyl)propanamide” has a molecular formula of C10H14N2O, an average mass of 178.231 Da, and a monoisotopic mass of 178.110611 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-(5-Amino-2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a flash point of 178.1±24.6 °C .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has demonstrated the synthesis of related compounds with significant biological activities. For instance, a series of compounds, including those similar in structure to N-(5-amino-2-methylphenyl)-2-chlorobenzamide, have been prepared and evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice, indicating potential for clinical trial in humans (Werbel et al., 1986).

Herbicidal Activity

  • Compounds related to N-(5-amino-2-methylphenyl)-2-chlorobenzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active, showing potential utility in agricultural applications for controlling annual and perennial grasses (Viste et al., 1970).

Antitumor Activity

  • The synthesis and evaluation of derivatives have highlighted their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The metabolism of these compounds is suspected to play a crucial role in their mode of action, which remains to be fully elucidated (Chua et al., 1999).

Pharmacological Profile

  • In-depth pharmacological profiling of related compounds has been conducted, revealing potent inverse agonist activity at specific receptor sites, suggesting potential applications in treating psychiatric disorders (Vanover et al., 2006).

Chemical Modification and Applications

  • Studies have explored the reversible blocking of amino groups, demonstrating the utility of related chemical processes in synthetic chemistry and potentially in drug development (Dixon & Perham, 1968).

Corrosion Inhibition

  • Research into pyranopyrazole derivatives, closely related to N-(5-amino-2-methylphenyl)-2-chlorobenzamide, has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions, indicating their potential for industrial applications (Yadav et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “N1-(5-AMINO-2-METHYLPHENYL)ACETAMIDE”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial and antioxidant activities, as has been done with similar compounds . Additionally, the potential for this compound to be used in the synthesis of other compounds, such as imatinib, could be explored .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEYRMYSVPHKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-methylphenyl)-2-chlorobenzamide

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